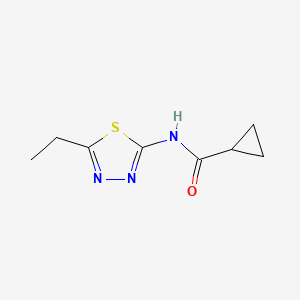

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound with a core structure derived from 1,3,4-thiadiazole, a heterocyclic scaffold known for its significance in medicinal chemistry due to a wide range of pharmacological activities. This compound, like others in its class, exhibits interesting chemical and physical properties owing to its unique molecular structure.

Synthesis Analysis

The synthesis of compounds like this compound often involves cyclization reactions of thiosemicarbazone under various conditions. These methods aim to introduce the thiadiazole ring, a critical component for the biological activity of these compounds. Literature surveys highlight the evolution of synthetic methods emphasizing the diversity in routes to access thiadiazoline derivatives and related compounds (Yusuf & Jain, 2014).

Molecular Structure Analysis

The molecular structure of this compound, featuring a thiadiazole core, is pivotal for its chemical and biological properties. The structural configuration contributes to its reactivity and interaction with biological targets, underscoring the importance of precise molecular design in drug development.

Chemical Reactions and Properties

Compounds containing the 1,3,4-thiadiazole moiety are known for a broad spectrum of chemical reactivities, including interactions with various enzymes and receptors due to their capability to form stable heterocyclic systems. These interactions are crucial for the compound's biological efficacy and are a focal point for modifications aimed at enhancing activity or specificity (Lelyukh et al., 2023).

Mécanisme D'action

Target of Action

Compounds with a similar thiadiazole scaffold have been associated with a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .

Mode of Action

The thiadiazole ring, a common feature in this compound, is known for its mesoionic nature, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in the pathogenesis of various cancers.

Pharmacokinetics

The mesoionic nature of the thiadiazole ring may enhance the liposolubility of the compound, potentially improving its bioavailability .

Result of Action

Compounds with similar structures have shown significant anticancer activities in various in vitro and in vivo models .

Action Environment

The mesoionic nature of the thiadiazole ring may allow the compound to cross cellular membranes, potentially influencing its action in different cellular environments .

Safety and Hazards

The safety and hazards associated with a specific compound depend on various factors including its structure, dosage, and route of administration. While 1,3,4-thiadiazole derivatives are generally known for their low toxicity , the safety profile of “N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide” would need to be determined through specific studies.

Orientations Futures

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-2-6-10-11-8(13-6)9-7(12)5-3-4-5/h5H,2-4H2,1H3,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHALYQUTRFQOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)

![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)

![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)

![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)

![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)